Home > Products > Screening Compounds P58447 > 3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine - 250714-18-2

3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

Catalog Number: EVT-2885591
CAS Number: 250714-18-2
Molecular Formula: C10H6ClF3N4O2
Molecular Weight: 306.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI)

Compound Description: BCFI is a significant metabolite of Losartan, a medication used to treat high blood pressure. BCFI itself demonstrates notable activity and serves as a crucial intermediate in Losartan's metabolic pathway. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

Compound Description: These analogues are a series of compounds synthesized and characterized for their potential medicinal applications. []

1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole

Compound Description: These two compounds were synthesized by reacting 1,2,3-benzotriazole with either 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole or 1-(4-bromobutyl)-2-methyl-5-nitro-1H-imidazole, respectively. []

N-[(4E)-arylidene-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamides

Compound Description: This series of compounds, incorporating an imidazole ring within its structure, was synthesized and subsequently screened for antibacterial and antioxidant activity. []

1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a)

Compound Description: This compound emerged as a potent antagonist for AMPA receptors, exhibiting a significantly higher affinity compared to other known antagonists in the study. This compound also demonstrated high selectivity for AMPA receptors over NMDA receptors and the glycine binding site on the NMDA receptor. []

5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline

Compound Description: This compound is a key intermediate in the synthesis of nilotinib, an antitumor drug. []

1, 4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5- nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates

Compound Description: This group of compounds was synthesized and studied for their potential as dual-acting calcium channel modulators, specifically targeting both smooth muscle and cardiac muscle. These compounds exhibited calcium channel antagonist activity in isolated guinea pig ileum, with some displaying calcium channel agonist effects on isolated guinea pig left atrium. []

[18F]-3-Fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol ([18F]-HX4)

Compound Description: This compound is a 2-nitroimidazole derivative designed for PET imaging of hypoxic tumors. It was developed to improve upon the water solubility and tissue clearance of [18F]-fluoromisonidazole ([18F]FMISO), a commonly used hypoxia imaging agent. []

Methyl [(2R,7S)-7-({(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoyl}amino)-2-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-8,11-epimino-1,9-benzodiazacyclotridecin-14-yl]carbamate

Compound Description: This compound represents an orally bioavailable inhibitor of Factor XIa (FXIa), a promising target for novel anticoagulants. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

Compound Description: Nilotinib is a medication primarily used to treat chronic myelogenous leukemia (CML). Its mechanism of action involves inhibiting a specific protein that promotes the growth of cancer cells. [, ]

Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate (Compound 19)

Compound Description: This compound is a potent and orally bioavailable FXIa inhibitor. It displays high selectivity for FXIa over other related coagulation factors, making it a promising candidate for further development. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

Compound Description: Compound 7w is a potent glycine transporter 1 (GlyT1) inhibitor. It exhibits good plasma exposure and brain penetration in rats, making it a suitable candidate for evaluating pharmacological properties. In rodent models, 7w demonstrated significant effects in schizophrenia models without inducing undesirable central nervous system side effects. []

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

Compound Description: This compound is characterized by its insecticidal properties. Structurally, it is distinguished by a dihedral angle of 68.15° between its pyrazole and pyridine rings. []

2-Chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (Basimglurant, RO4917523) and 2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP, 3)

Compound Description: These compounds are potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). Basimglurant, in particular, has shown efficacy in a wide array of anxiety tests, exhibiting comparable effects to diazepam but at considerably lower doses. It also possesses favorable pharmacokinetic properties in preclinical models. CTEP distinguishes itself as the first reported mGlu5 NAM with a long half-life in rodents, making it a valuable tool for chronic studies. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: This compound is a potent and selective P2X7 receptor antagonist with high oral bioavailability and low to moderate clearance rates. It has shown good tolerability in preclinical studies and has a predicted human dose of 120 mg QD. []

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29) and (S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: These compounds are potent and selective P2X7 antagonists, a target of interest for treating mood disorders. Compound 35, with better solubility and preclinical safety margins, has been chosen as a clinical candidate for further evaluation. []

cis-3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole (MK-436)

Compound Description: This compound exhibits both antiprotozoal and antibacterial activity. Studies in dogs revealed that its metabolites in urine, primarily hydroxylated derivatives, displayed a broader spectrum of antibacterial activity compared to the parent compound. [, ]

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 is a positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). This compound exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents and enhancing spontaneous inhibitory postsynaptic current activity. []

2-[(5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide ylidene Derivatives

Compound Description: These derivatives were synthesized and screened for their antimicrobial and antifungal activity. Notably, some of these compounds displayed antifungal activity comparable to ketoconazole, a well-known antifungal drug. []

5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f), N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide (1g), and 4-Chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide (1h)

Compound Description: These compounds were investigated as potential bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). Compound 1f, in particular, showed a rapid and concentration-dependent bactericidal effect against MRSA. []

Overview

3-Chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of substituted pyridines and imidazoles. Its unique structure incorporates both a pyridine ring and an imidazole moiety, which contributes to its potential biological activities. This compound is of interest in medicinal chemistry due to its possible applications in drug development, particularly as an antibacterial or anticancer agent.

Source

The compound is synthesized through various chemical reactions involving intermediates such as 2-methyl-4-nitro-1H-imidazole and trifluoromethyl-substituted pyridines. Literature indicates that the synthesis of related compounds has been explored extensively, providing a foundation for the development of 3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine .

Classification

3-Chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Subclasses:
    • Pyridine derivatives
    • Imidazole derivatives
    • Nitro compounds
Synthesis Analysis

Methods

The synthesis of 3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step reactions. One common approach includes:

  1. Formation of Imidazole: The initial step often involves the synthesis of 2-methyl-4-nitro-1H-imidazole from readily available precursors using condensation reactions.
  2. Pyridine Modification: The introduction of the trifluoromethyl group on the pyridine ring can be achieved through electrophilic aromatic substitution or other fluorination techniques.
  3. Chlorination: The final step may involve chlorination at the appropriate position on the pyridine ring to yield the desired compound.

Technical Details

The synthetic routes often utilize reagents such as thionyl chloride for chlorination and various fluorinating agents for introducing trifluoromethyl groups. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine features:

  • A pyridine ring substituted at positions 2 and 5 with a chlorine atom and a trifluoromethyl group, respectively.
  • An imidazole ring attached at position 2 of the pyridine, contributing to its heterocyclic nature.

Data

The molecular formula is C₁₁H₈ClF₃N₄O₂, with a molecular weight of approximately 304.66 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques like NMR spectroscopy and mass spectrometry to confirm its structure .

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for heterocycles, including:

  • Nucleophilic substitutions due to the presence of electron-withdrawing groups.
  • Electrophilic aromatic substitutions, especially on the pyridine ring.

Technical Details

Reactions involving this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. For example, nucleophilic attack on the imidazole nitrogen can lead to further functionalization or derivatization .

Mechanism of Action

Process

The mechanism by which 3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine exerts its biological effects likely involves:

  1. Interaction with biological targets, such as enzymes or receptors involved in bacterial growth or tumor proliferation.
  2. Inhibition of specific pathways, potentially by mimicking natural substrates or binding to active sites.

Data

Studies have indicated that compounds with similar structures may exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as potential anticancer properties through pathways involving apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and less soluble in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: Reacts with nucleophiles due to electron-deficient sites on the imidazole and pyridine rings.

Relevant data from studies show that these properties influence its potential applications in pharmaceuticals .

Applications

3-Chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has promising applications in:

  1. Medicinal Chemistry: As a scaffold for developing new antibacterial agents or anticancer drugs.
  2. Biological Research: Used in studies investigating mechanisms of action against specific pathogens or cancer cell lines.
  3. Pharmaceutical Development: Potentially serves as an intermediate in synthesizing more complex therapeutic agents targeting various diseases .

Properties

CAS Number

250714-18-2

Product Name

3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

IUPAC Name

3-chloro-2-(2-methyl-4-nitroimidazol-1-yl)-5-(trifluoromethyl)pyridine

Molecular Formula

C10H6ClF3N4O2

Molecular Weight

306.63

InChI

InChI=1S/C10H6ClF3N4O2/c1-5-16-8(18(19)20)4-17(5)9-7(11)2-6(3-15-9)10(12,13)14/h2-4H,1H3

InChI Key

IQVQVNQMLVJROV-UHFFFAOYSA-N

SMILES

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.